molecular formula C4H11IN2S B139338 methyl N-methyl-(methylamino)methanimidothioate hydroiodide CAS No. 6966-83-2

methyl N-methyl-(methylamino)methanimidothioate hydroiodide

Cat. No.: B139338
CAS No.: 6966-83-2
M. Wt: 246.12 g/mol
InChI Key: VAKZYIIFXHRFIA-UHFFFAOYSA-N
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Description

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide is a chemical compound with the molecular formula C4H11IN2S and a molecular weight of 246.11 g/mol. It is also known by its IUPAC name, methyl N,N’-dimethylcarbamimidothioate; hydroiodide. This compound is typically found as a yellow solid and is used in various scientific research applications.

Preparation Methods

The synthesis of methyl N-methyl-(methylamino)methanimidothioate hydroiodide involves the reaction of methylamine with carbon disulfide, followed by methylation and subsequent reaction with hydroiodic acid. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different sulfur-containing products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-methyl-(methylamino)methanimidothioate hydroiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic processes and the disruption of cellular functions.

Comparison with Similar Compounds

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide can be compared with other similar compounds such as:

  • N,N’-S-trimethylisothiouronium iodide
  • S,N,N-trimethylisothiouronium iodide

These compounds share similar structural features and chemical properties but may differ in their reactivity and applications. This compound is unique due to its specific molecular structure and the presence of the hydroiodide group, which influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl N,N'-dimethylcarbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKZYIIFXHRFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989795
Record name Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-83-2
Record name NSC68159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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